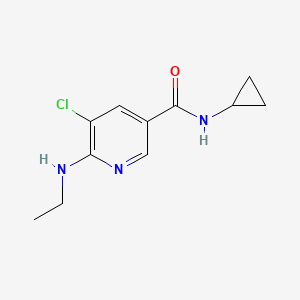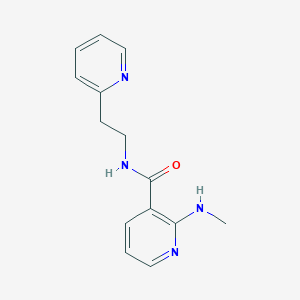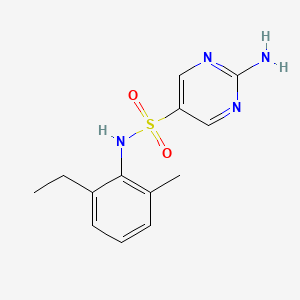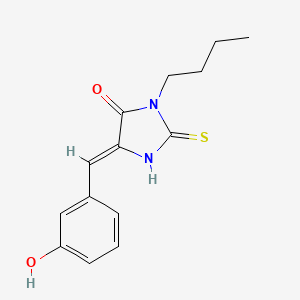![molecular formula C16H21NO4 B7554797 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)
3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid, also known as HPP-4382, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a piperidine derivative and belongs to the class of benzoyl derivatives.
Mechanism of Action
The mechanism of action of 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes involved in cell growth and proliferation. In addition, 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid has been found to modulate the activity of certain signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. The compound has also been shown to modulate the immune system by regulating the activity of immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid in lab experiments is its potential therapeutic applications in various fields of medicine. The compound is relatively easy to synthesize and has a high yield. However, one of the limitations of using 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid. One of the main directions is to further investigate the mechanism of action of the compound and its potential therapeutic applications in various fields of medicine. In addition, future research can focus on improving the solubility and bioavailability of 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid, which can enhance its pharmacokinetics and efficacy. Furthermore, future studies can investigate the safety and toxicity of the compound to determine its potential as a drug candidate.
Synthesis Methods
The synthesis of 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid involves the reaction of 4-(Hydroxymethyl)benzoyl chloride with piperidine in the presence of a base, followed by the addition of 3-bromopropionic acid. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid. The yield of the synthesis process is approximately 60%.
Scientific Research Applications
3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid has been found to have potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. In addition, 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
3-[1-[4-(hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-11-13-1-4-14(5-2-13)16(21)17-9-7-12(8-10-17)3-6-15(19)20/h1-2,4-5,12,18H,3,6-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCGOFOWOHFPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)






![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)

![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7554804.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)